2-Chloro-6-methoxy-3-methyl-5-phenylpyridine
Description
Significance of Highly Substituted Pyridine (B92270) Derivatives in Advanced Organic Chemistry
Highly substituted pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The pyridine moiety is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its role as a critical pharmacophore. lifechemicals.com Its structural versatility, basicity, and ability to form hydrogen bonds allow it to serve as a bioisostere for other chemical groups, enhancing the pharmacological activity of molecules. nih.govresearchgate.net
The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and electronic character. This modularity is crucial in drug design and the development of agrochemicals. nih.govlifechemicals.com Prominent examples of pharmaceuticals incorporating a substituted pyridine core include the antihypertensive drug Torasemide and the anti-cancer agent Vismodegib. lifechemicals.com Beyond medicine, these compounds are integral as ligands for transition metal catalysts and as components in functional organic materials. nih.govrsc.org
Table 1: Examples of Bioactive Molecules Featuring a Substituted Pyridine Core
| Compound Name | Therapeutic Application | Significance of Pyridine Moiety |
|---|---|---|
| Torasemide | Antihypertensive (Diuretic) | The pyridine ring is a central component combined with a sulfonylurea group. lifechemicals.com |
| Vismodegib | Anti-carcinoma | Acts as a key structural element for binding to the target protein. lifechemicals.com |
| Pyridostigmine | Treatment of myasthenia gravis | The pyridinium (B92312) component is essential for its mechanism of action. lifechemicals.com |
| Alendronic acid | Treatment of osteoporosis | A bisphosphonate drug where the pyridine ring contributes to the overall molecular structure. lifechemicals.com |
Evolution of Synthetic Strategies for Pyridine Core Construction
The construction of the pyridine ring has been a long-standing challenge in organic synthesis, leading to the development of numerous named reactions. Classical methods often involve the condensation of acyclic precursors.
Hantzsch Pyridine Synthesis: Developed in 1881, this multi-component reaction combines an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.org The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the aromatic pyridine derivative. wikipedia.orgscribd.com
Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source (e.g., ammonium acetate) via a Michael addition. wikipedia.org This approach is valued for its mild reaction conditions and high yields in producing 2,4,6-trisubstituted pyridines. wikipedia.orgresearchgate.net
While these classical methods are robust, modern organic synthesis has driven the development of more efficient and versatile strategies. Recent advances focus on building complexity from simpler, often pre-existing, pyridine rings or through novel cyclization pathways. ijpsonline.comyork.ac.uk Transition metal-catalyzed cross-coupling reactions and direct C-H functionalization have emerged as powerful tools for installing substituents with high precision, avoiding the need for harsh conditions or pre-functionalized starting materials. beilstein-journals.orgnih.gov
Table 2: Comparison of Classical and Modern Pyridine Synthesis/Functionalization Strategies
| Strategy | General Description | Advantages | Limitations |
|---|---|---|---|
| Hantzsch Synthesis | Multi-component condensation of a β-keto ester, an aldehyde, and ammonia. wikipedia.org | Builds the ring from simple acyclic precursors. | Often requires a separate oxidation step; can have long reaction times. wikipedia.org |
| Kröhnke Synthesis | Reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls. wikipedia.org | High yields, mild conditions, produces highly functionalized pyridines. wikipedia.org | Requires synthesis of the pyridinium salt precursor. wikipedia.org |
| Transition Metal-Catalyzed C-H Functionalization | Direct replacement of a C-H bond on the pyridine ring with a new functional group. rsc.orgbeilstein-journals.org | High atom economy, avoids pre-functionalization, high regioselectivity. rsc.orgnih.gov | Often requires specific directing groups; catalyst cost and sensitivity. rsc.org |
| Photoredox Catalysis | Uses light to generate reactive intermediates (e.g., radicals) for pyridine functionalization. nih.govnih.gov | Extremely mild conditions, enables novel transformations, high selectivity. nih.govacs.org | Substrate scope can be limited by redox potentials. nih.gov |
Overview of Current Research Trends in Complex Heteroaromatic Systems
The field of heteroaromatic chemistry is continually advancing, with several key trends shaping contemporary research.
One major focus is the development of direct C-H functionalization methods. rsc.org Because the pyridine ring is electron-deficient, traditional electrophilic substitution is challenging. beilstein-journals.org Modern catalysis, particularly with palladium, allows for the selective activation of specific C-H bonds, enabling the direct introduction of alkyl, aryl, and other groups without the need for prior halogenation or borylation. beilstein-journals.orgrsc.org
Photoredox catalysis has revolutionized the synthesis of complex molecules by providing access to novel reaction pathways under exceptionally mild conditions. acs.org This approach uses light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes. nih.gov In pyridine chemistry, this has enabled the generation and use of pyridinyl radicals from pyridinium ions, leading to new methods for C-C bond formation with unique regioselectivity that diverges from classical approaches. nih.govrecercat.cat
Another significant trend is the dearomative functionalization of heteroaromatic compounds. nih.gov This strategy involves temporarily disrupting the aromaticity of the pyridine ring to create reactive, non-aromatic intermediates. These intermediates can then be trapped by various reagents to install multiple functional groups, often creating complex three-dimensional structures from flat starting materials. This approach is particularly valuable in medicinal chemistry, where molecular complexity and 3D shape are critical for biological activity. nih.gov
Finally, there is growing interest in the synthesis of polycyclic heteroaromatic compounds and π-extended systems for applications in materials science, such as organic electronics and photovoltaics. acs.org These complex systems often require innovative synthetic strategies to build large, conjugated architectures incorporating pyridine and other heterocyclic units. acs.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methoxy-3-methyl-5-phenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-8-11(10-6-4-3-5-7-10)13(16-2)15-12(9)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKTXNGMUANNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Retrosynthetic Analysis and Strategic Design for 2 Chloro 6 Methoxy 3 Methyl 5 Phenylpyridine
Strategic Deconstruction of the 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine Skeleton
A primary approach to the synthesis of substituted pyridines involves building the ring from acyclic precursors. rsc.orgresearchgate.net However, a more modular strategy involves the controlled, stepwise installation of substituents onto a pre-existing pyridine (B92270) core. nih.gov This latter approach is often favored in discovery research due to its flexibility.
For this compound, a plausible retrosynthetic disconnection would involve the sequential removal of the phenyl, methyl, methoxy (B1213986), and chloro groups. A key disconnection would be the bond between the pyridine ring and the phenyl group at the C5 position. This suggests a cross-coupling reaction, such as a Suzuki coupling, as a potential final step in the synthesis. This would involve a precursor like 2-chloro-6-methoxy-3-methyl-5-halopyridine (where the halogen is bromine or iodine for higher reactivity) and phenylboronic acid.
Further deconstruction of the pyridine core could involve envisioning its assembly from simpler acyclic fragments through a condensation reaction, a common method for forming heterocyclic rings. nih.gov For instance, a Hantzsch-type pyridine synthesis could be considered, which typically involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. However, achieving the specific substitution pattern of the target molecule through such a one-pot condensation can be challenging regarding regioselectivity.
Identification of Key Synthetic Intermediates and Precursors
Based on the retrosynthetic analysis, several key intermediates and precursors can be identified.
For a stepwise functionalization approach:
A substituted pyridine core: A starting material such as 2,6-dichloropyridine (B45657) could serve as a foundational building block. The chlorine atoms can be selectively substituted. For instance, one chlorine can be replaced with a methoxy group, followed by the introduction of the methyl and phenyl groups.
Organometallic reagents: To introduce the phenyl and methyl groups, organometallic reagents are essential. Phenylboronic acid would be the reagent of choice for a Suzuki coupling to install the phenyl group. For the methyl group, reagents like methylboronic acid or a Grignard reagent could be considered, depending on the chosen synthetic strategy.
For a ring-forming approach:
Acyclic precursors: If a condensation reaction is employed, precursors would include a β-dicarbonyl compound, an enamine, and a compound contributing the remaining carbon atoms of the ring. The specific choice of these precursors would be dictated by the desired final substitution pattern.
A search of chemical literature and databases would be necessary to identify commercially available starting materials that are structurally similar to the target molecule or its key intermediates. For example, various substituted pyridines, such as 2-chloro-5-methylpyridine (B98176) and 2,6-dichloropyridine, are known compounds and can be prepared via established methods. epo.orggoogle.com
Considerations for Regioselectivity, Chemoselectivity, and Step Efficiency in Synthetic Planning
The synthesis of a polysubstituted pyridine like this compound presents several challenges that must be addressed in the planning phase.
Regioselectivity:
Controlling the position of each substituent on the pyridine ring is paramount. The inherent reactivity of the pyridine ring, which is electron-deficient, influences the position of electrophilic and nucleophilic attacks. rsc.orgresearchgate.net
In a stepwise functionalization, the order of substituent introduction is critical. For example, directing groups can be employed to influence the position of subsequent functionalization.
In ring-forming reactions, the regioselectivity is determined by the nature of the acyclic precursors and the reaction conditions. nih.gov For instance, in a Diels-Alder reaction approach to pyridine synthesis, the choice of dienophile and diene will dictate the substitution pattern of the resulting pyridine. beilstein-journals.org
Chemoselectivity:
When multiple functional groups are present in an intermediate, it is crucial to ensure that reactions occur at the desired site.
For instance, in a molecule containing both a chloro and a bromo substituent, a Suzuki coupling can often be performed selectively at the more reactive bromo position. nih.gov The relative reactivity of leaving groups in Suzuki couplings on pyridines generally follows the order: -I > -Br ≥ -OTf > -OSO2F > -Cl. nih.gov
Protecting groups may be necessary to temporarily mask reactive functional groups and prevent unwanted side reactions.
Step Efficiency:
Convergent syntheses, where different fragments of the molecule are synthesized separately and then joined together, are often more efficient than linear syntheses.
One-pot reactions, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, can also improve efficiency.
The table below summarizes some of the key strategic considerations in the synthesis of polysubstituted pyridines.
| Synthetic Strategy | Key Considerations | Advantages | Disadvantages |
| Stepwise Functionalization | Order of substituent introduction, use of directing groups, chemoselectivity of cross-coupling reactions. nih.gov | High modularity and flexibility. | Can lead to longer synthetic sequences. |
| Ring-Forming Reactions (e.g., Hantzsch, Diels-Alder) | Choice of acyclic precursors, control of regioselectivity. nih.govbeilstein-journals.org | Can provide rapid access to the pyridine core. | Regioselectivity can be difficult to control for complex substitution patterns. |
Ultimately, the optimal synthetic strategy will depend on a careful evaluation of these factors, as well as the availability and cost of starting materials.
Iv. Mechanistic Investigations of 2 Chloro 6 Methoxy 3 Methyl 5 Phenylpyridine Formation and Reactivity
Elucidation of Reaction Pathways and Identification of Intermediate Species
While specific pathways for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine are not detailed, the synthesis of analogous substituted pyridines often proceeds through established routes such as the Hantzsch pyridine (B92270) synthesis or variations of condensation and cyclization reactions. For instance, a plausible synthetic route could involve the multi-component condensation of an enamine, a carbonyl compound, and an ammonia (B1221849) source, followed by an aromatization step.
In many pyridine syntheses, key intermediates like dihydropyridines are formed, which then undergo oxidation to yield the final aromatic pyridine ring. Another common pathway involves a cascade reaction comprising a copper-catalyzed cross-coupling, followed by an electrocyclization of a 3-azatriene intermediate and subsequent air oxidation. However, without specific studies on this compound, the exact intermediates and the sequence of bond formations remain speculative.
Detailed Analysis of Transition States and Reaction Coordinate Profiles
The analysis of transition states and reaction coordinate profiles provides crucial insights into the energy barriers and the step-by-step progression of a chemical reaction. Such analyses are typically conducted through computational chemistry methods, like Density Functional Theory (DFT). These studies can pinpoint the highest energy points along the reaction pathway, corresponding to the transition states, and can help in understanding the feasibility of a proposed mechanism.
For the formation of this compound, a computational study would be necessary to model the energies of potential intermediates and transition states. This would allow for a comparison of different possible reaction pathways and a determination of the most energetically favorable route. As of now, such specific computational data for this compound is not found in the public domain.
Understanding the Role of Catalysts, Ligands, and Solvents in Directing Selectivity
The choice of catalysts, ligands, and solvents can significantly influence the outcome of a chemical reaction, affecting reaction rates, yields, and the regioselectivity of the product. In the synthesis of substituted pyridines, various catalysts, including both acids and bases, as well as transition metals, are often employed to facilitate the key bond-forming steps.
For a molecule with multiple functional groups like this compound, achieving the desired substitution pattern with high selectivity is a significant challenge. The solvent can play a critical role by stabilizing intermediates or transition states, and by influencing the solubility of reactants and catalysts. The specific effects of different catalytic systems and solvent environments on the synthesis of this particular phenylpyridine derivative have not been systematically investigated in the available literature.
Kinetic and Thermodynamic Control in Complex Pyridine Annulations
In chemical reactions that can lead to multiple products, the distribution of these products can be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed the fastest will predominate, while under thermodynamic control, the most stable product will be the major one.
The annulation reactions leading to the formation of the pyridine ring are often complex, with the potential for the formation of various isomers. Understanding whether the formation of this compound is under kinetic or thermodynamic control would require detailed experimental studies, including reaction monitoring over time and at different temperatures. This information is vital for optimizing the reaction conditions to maximize the yield of the desired product. Currently, there is a lack of such kinetic and thermodynamic data for the synthesis of this compound.
V. Theoretical and Computational Chemistry Studies on 2 Chloro 6 Methoxy 3 Methyl 5 Phenylpyridine and Pyridine Derivatives
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions involving organic molecules, including pyridine (B92270) derivatives. ias.ac.in By calculating the electronic structure and energies of molecules, DFT allows researchers to map out the entire energy landscape of a reaction, from reactants to products, including high-energy transition states and intermediates. unjani.ac.idresearchgate.net This information is crucial for understanding reaction feasibility, kinetics, and the factors that control selectivity.
For example, in the synthesis of pyridine derivatives, DFT can be used to model the step-by-step process, identifying the structure of transient intermediates and the transition states that connect them. unjani.ac.id The energy difference between the reactants and the highest-energy transition state (the activation energy) determines the reaction rate. By comparing the energies of different possible pathways, the most likely mechanism can be identified. rsc.org These calculations also provide insights into the electronic structure, such as charge distribution and bond orders, which helps to explain how bonds are formed and broken during the reaction.
Table 1: Illustrative DFT-Calculated Thermodynamic Data for a Hypothetical Pyridine Synthesis Step Note: Data are hypothetical and for illustrative purposes only.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | 0.0 | 0.0 | Starting materials |
| Transition State 1 | +20.5 | +22.1 | Energy barrier for the first step |
| Intermediate | -5.2 | -4.8 | A stable species formed after the first step |
| Transition State 2 | +15.8 | +16.5 | Energy barrier for the second step |
Many reactions involving substituted pyridines can yield multiple isomers (regioisomers) or stereoisomers. DFT calculations are instrumental in predicting and explaining the observed selectivity. rsc.org Regioselectivity, the preference for reaction at one position over another, is often governed by subtle differences in the electronic and steric properties of the pyridine ring. nih.gov
For instance, in nucleophilic or electrophilic additions to the pyridine ring, the regiochemical outcome can be predicted by calculating the activation energies for attack at different positions. researchgate.netnih.gov The pathway with the lower energy barrier will be the favored one, leading to the major product. Computational models like the "aryne distortion model" have been successfully used to predict the regioselectivity of nucleophilic additions to pyridyne intermediates by analyzing the distortion of the triple bond caused by substituents. nih.gov Similarly, stereoselectivity can be investigated by comparing the energies of transition states leading to different stereoisomeric products. The steric hindrance and electronic interactions within the transition state structures, as revealed by DFT, often provide a clear rationale for the observed stereochemical outcome. rsc.org
Quantum Chemical Analysis of Electronic Properties and Reactivity Descriptors
Quantum chemical calculations provide a quantitative description of a molecule's electronic properties, which are directly linked to its chemical reactivity. researchgate.netiiste.org Various reactivity descriptors derived from these calculations help in understanding and predicting the behavior of molecules like 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine in chemical reactions. mdpi.com
Frontier Molecular Orbital (FMO) theory is a powerful model for explaining chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. researchgate.net
For pyridine derivatives, FMO analysis can predict how different substituents will affect reactivity. researchgate.net Electron-donating groups (like methoxy (B1213986) or methyl) will raise the HOMO energy level, making the molecule a better electron donor and more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (like chloro or cyano) will lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles. nih.gov By mapping the spatial distribution of the HOMO and LUMO, the most likely sites for electrophilic and nucleophilic attack can be visualized. researchgate.netsapub.org
Table 2: Effect of Substituents on Frontier Orbital Energies of a Pyridine Ring (Illustrative) Note: Values are qualitative and for illustrative purposes.
| Substituent Group | Position | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Reactivity Change |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | 6 | Increase | Slight Increase | More reactive to electrophiles |
| -Cl (Chloro) | 2 | Decrease | Decrease | More reactive to nucleophiles |
| -CH₃ (Methyl) | 3 | Slight Increase | Slight Increase | Slightly more reactive to electrophiles |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, providing a powerful tool for predicting its reactive behavior. mdpi.com The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs or π-systems. researchgate.netpearson.com
Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.netpearson.com
Green regions represent areas of neutral or near-zero potential. researchgate.net
For a molecule like this compound, an MEP map would reveal the most electron-rich area to be around the nitrogen atom's lone pair (a red region), making it a primary site for protonation or coordination to Lewis acids. wikipedia.org Electron-deficient (blue) regions would likely be found on the hydrogen atoms and potentially on the carbon atom attached to the electronegative chlorine, indicating sites for nucleophilic interaction. chempedia.info
Computational methods are essential for studying the subtle forces of intermolecular interactions and the phenomenon of charge transfer, which are critical in solvation, molecular recognition, and reaction mechanisms. nih.gov Natural Bond Orbital (NBO) analysis is a common technique used to quantify charge transfer between molecules or between different parts of the same molecule. rsc.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy. rsc.org
In pyridine derivatives, NBO analysis can reveal how the pyridine nitrogen acts as a Lewis base, donating its lone pair electrons to a Lewis acid. wikipedia.org It can also detail the charge transfer that occurs when the pyridine ring interacts with other molecules through π-stacking or hydrogen bonding. nih.govillinois.edu Studies on pyridine complexes show that charge transfer is a key component of the interaction, influencing the geometry and stability of the complex. rsc.orgtandfonline.com These computational analyses provide a detailed picture of the electronic redistributions that occur as molecules approach and interact, which is fundamental to understanding chemical processes. rsc.org
Theoretical Prediction of Chemical Transformations and Stability
Computational models allow for the in-depth analysis of the stability of pyridine derivatives and the prediction of their behavior in chemical reactions. Methods ranging from semi-empirical calculations to high-level Density Functional Theory (DFT) are employed to evaluate thermodynamic and kinetic parameters that govern molecular stability and transformation pathways.
A key aspect of stability is the molecule's acidity or basicity, which can be quantified by the pKa value. Computational studies have successfully calculated the pKa values of various 3-substituted pyridine derivatives in aqueous solutions using semi-empirical methods like AM1 and PM5, with the Conductor-like Screening Model (COSMO) to account for solvent effects. mdpi.com These calculations, which determine the standard free energy change of protonation, show very good agreement with experimental pKa values, demonstrating the predictive power of theoretical approaches in assessing how different substituents influence the electronic properties and stability of the pyridine ring. mdpi.com
DFT is a widely used method to investigate molecular stability and reactivity. nih.gov For instance, the stability of polynitro-bridged pyridine derivatives, designed as potential high-energy materials, has been systematically studied at the B3LYP/6-31G(d) level of theory. researchgate.net In such studies, thermodynamic properties like gas-phase and solid-phase heats of formation (HOFs) are calculated using isodesmic reactions and the Politzer approach, respectively. researchgate.net Thermal stability is often investigated by calculating the bond dissociation energy (BDE) of the weakest bond, which is considered the trigger bond for decomposition. researchgate.net These computational assessments are crucial for predicting the stability and potential energy of novel compounds. researchgate.net
Furthermore, DFT calculations can elucidate the mechanisms of complex chemical transformations. A notable example is the skeletal editing of pyridines into naphthalenes, a process involving a dearomative cyclization followed by a retrocycloaddition. nih.gov Computational analysis of this transformation revealed the transition state energies for the key steps, explaining the experimentally observed regioselectivity. nih.gov Such theoretical investigations into reaction barriers and pathways are fundamental to understanding and predicting the outcomes of chemical transformations.
Global and local reactivity descriptors, derived from DFT calculations, provide further insights into molecular stability and reactive sites. nih.govresearchgate.net These descriptors include chemical potential (μ), hardness (η), electrophilicity (ω), and Fukui functions, which help predict the most probable sites for electrophilic or nucleophilic attack. nih.govchemrxiv.org For example, analyzing the molecular electrostatic potential (MESP) surface can identify electron-rich and electron-deficient regions, thereby predicting sites of interaction. nih.gov
Below is a table summarizing calculated stability and reactivity parameters for representative pyridine derivatives from various computational studies.
| Compound/Derivative Class | Method | Calculated Parameter | Predicted Property |
| 3-Substituted Pyridines | AM1 & PM5 COSMO | pKa values | Acidity in aqueous solution mdpi.com |
| Polynitro-bridged Pyridines | B3LYP/6-31G(d) | Heats of Formation (HOF) | Thermodynamic stability researchgate.net |
| Polynitro-bridged Pyridines | B3LYP/6-31G(d) | Bond Dissociation Energy (BDE) | Thermal stability/sensitivity researchgate.net |
| Mono-substituted Pyridines | B3LYP/6-311++G** | Hardness (η), Electrophilicity (ω) | Chemical reactivity researchgate.net |
| Pyridine Cycloaddition Intermediates | DFT | Transition State Energies (kcal/mol) | Reaction pathway and selectivity nih.gov |
This table is generated for illustrative purposes based on data and methodologies described in the cited literature.
Computational Design and Virtual Screening of Novel Pyridine Architectures
Computational chemistry plays a pivotal role in modern drug discovery and materials science through the design and virtual screening of novel molecular structures. ijfmr.comnih.gov This approach accelerates the identification of promising candidates by computationally evaluating large libraries of compounds for their potential to interact with a specific biological target or to possess desired properties, thereby reducing the time and cost associated with experimental screening. ijfmr.comresearchgate.net
The process of virtual screening often begins with the generation of a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. mdpi.com This model is then used as a 3D query to search large chemical databases, such as the ZINC database, for compounds that match the pharmacophore features. ijfmr.commdpi.com
Following the initial screening, molecular docking is employed to predict the binding mode and affinity of the "hit" compounds within the active site of a target protein. nih.gov This technique simulates the interaction between a ligand (the candidate molecule) and a receptor (the protein), calculating a docking score that estimates the binding free energy. mdpi.com The screening process is often hierarchical, starting with high-throughput virtual screening (HTVS), followed by more accurate standard precision (SP) and extra precision (XP) docking for the most promising candidates. mdpi.com This tiered approach efficiently filters vast numbers of compounds to a manageable few for further analysis. ijfmr.commdpi.com
An example of this workflow is the identification of novel pyridine and pyrimidine derivatives as potent inhibitors of Cyclin-dependent kinase 9 (CDK9), a therapeutic target in cancer. ijfmr.com A comprehensive virtual screening approach, utilizing molecular docking, was used to screen a large chemical library, leading to the identification of several promising candidates. ijfmr.com Similarly, an innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the structure-activity relationship data for the chemical series. researchgate.net
In addition to binding affinity, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis is often performed to assess the drug-likeness and potential safety profile of the identified candidates. ijfmr.com This computational evaluation of pharmacokinetic properties is crucial for prioritizing compounds for experimental validation. ijfmr.commdpi.com
The table below outlines a typical workflow for the computational design and virtual screening of novel pyridine-based compounds.
| Step | Description | Computational Tools/Methods | Objective |
| 1. Target Identification | A biological macromolecule (e.g., enzyme, receptor) is selected for therapeutic intervention. | Bioinformatics, Literature Review | Define the problem |
| 2. Pharmacophore Modeling | Key chemical features required for biological activity are identified from known active ligands. | Phase, Catalyst | Create a 3D search query mdpi.com |
| 3. Database Screening | Large chemical libraries (e.g., ZINC database) are filtered based on the pharmacophore model and drug-likeness rules (e.g., Lipinski's rule of five). | ZINC Database, Screening Software | Identify a large set of potential hits ijfmr.commdpi.com |
| 4. Molecular Docking | Candidate molecules are docked into the target's active site to predict binding conformation and affinity. | Glide, AutoDock | Rank candidates based on binding scores (HTVS, SP, XP) ijfmr.commdpi.com |
| 5. ADMET Prediction | Pharmacokinetic and toxicity properties of the top-ranked compounds are computationally estimated. | QikProp, ADMET Predictor | Assess drug-likeness and safety profiles ijfmr.com |
| 6. Hit Prioritization | A small number of compounds are selected for experimental synthesis and biological testing based on all computational data. | Data analysis | Select the most promising candidates for validation |
This table illustrates a generalized workflow based on methodologies described in the cited literature.
Through these computational strategies, novel pyridine architectures can be rationally designed and efficiently screened, significantly enhancing the discovery of new molecules for a wide range of applications, from medicine to materials science. acs.orgresearchgate.net
Vi. Chemical Reactivity and Advanced Functionalization of 2 Chloro 6 Methoxy 3 Methyl 5 Phenylpyridine
Exploration of Electrophilic Aromatic Substitution Patterns on Substituted Pyridines
Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. However, the presence of activating groups can facilitate such reactions, albeit often requiring harsh conditions. In the case of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, the powerful electron-donating methoxy (B1213986) group at the C6 position is the primary activator for EAS.
The directing effects of the substituents are as follows:
6-Methoxy group: A strong activating, ortho, para-directing group. It directs electrophiles to the C5 and C7 (nitrogen) positions. Since C5 is already substituted, it strongly activates the C4 position (ortho to the nitrogen and para to the methoxy group).
3-Methyl group: A weak activating, ortho, para-directing group. It directs towards the C2 and C4 positions.
5-Phenyl group: Can act as a weak activating or deactivating group depending on the reaction conditions, and it is ortho, para-directing. It directs towards the C4 and C6 positions.
2-Chloro group: A deactivating, ortho, para-directing group due to competing inductive withdrawal and resonance donation. It directs towards the C3 and C5 positions.
Considering the combined influence of these groups, the C4 position is the most probable site for electrophilic attack. It is ortho to the activating methyl group and para to the strongly activating methoxy group, and also para to the phenyl group. The deactivating effect of the chloro group at C2 further disfavors substitution at the adjacent C3 position.
Nitration: Nitration of pyridines typically requires harsh conditions, such as fuming nitric acid in concentrated sulfuric acid. For the title compound, nitration is predicted to occur at the C4 position to yield 2-Chloro-6-methoxy-3-methyl-4-nitro-5-phenylpyridine.
Halogenation: Halogenation with reagents like Br₂ or Cl₂ in the presence of a Lewis acid would also be expected to occur at the C4 position.
Sulfonation: Sulfonation with fuming sulfuric acid is a reversible process and would likely lead to the introduction of a sulfonic acid group at the C4 position. The reaction may require high temperatures. organic-chemistry.orgmdpi.com
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with pyridines because the Lewis acid catalyst (e.g., AlCl₃) complexes with the basic nitrogen atom, leading to strong deactivation of the ring. nih.govyoutube.comyoutube.comyoutube.comyoutube.com
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-6-methoxy-3-methyl-4-nitro-5-phenylpyridine |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-chloro-6-methoxy-3-methyl-5-phenylpyridine |
| Sulfonation | SO₃, H₂SO₄ | This compound-4-sulfonic acid |
Nucleophilic Aromatic Substitution Reactions on Halogenated Pyridine Frameworks
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. The presence of the chloro group at the C2 position of this compound makes this site susceptible to displacement by nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. researchgate.netwikipedia.org The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atom. libretexts.org
A wide variety of nucleophiles can be employed to displace the C2-chloro group, leading to a diverse array of functionalized pyridines. rsc.orgnih.gov The reaction is typically carried out in the presence of a base in a polar aprotic solvent. The reactivity of 2-chloropyridines in SNAr reactions can be influenced by other substituents on the ring. While electron-withdrawing groups generally accelerate the reaction, the electron-donating methoxy and methyl groups in the target molecule might slightly decrease the reactivity compared to an unsubstituted 2-chloropyridine. However, the reaction is still expected to be feasible. acs.orglibretexts.org
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 2,6-Dimethoxy-3-methyl-5-phenylpyridine |
| Amines | Piperidine | 2-(Piperidin-1-yl)-6-methoxy-3-methyl-5-phenylpyridine |
| Thiols | Sodium thiophenoxide (NaSPh) | 6-Methoxy-3-methyl-5-phenyl-2-(phenylthio)pyridine |
| Cyanide | Potassium cyanide (KCN) | 6-Methoxy-3-methyl-5-phenylpyridine-2-carbonitrile |
Palladium-Catalyzed Cross-Coupling Reactions at Diverse Pyridine Positions
The C2-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org These reactions typically involve an oxidative addition of the chloro-pyridine to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the C2 position with a boronic acid or ester in the presence of a palladium catalyst and a base. This would be a versatile method to introduce new aryl, heteroaryl, or alkyl groups at this position.
Sonogashira Coupling: The coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would provide access to 2-alkynylpyridine derivatives.
Heck-Mizoroki Reaction: The reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 2-alkenylpyridine. organic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would provide an alternative to the SNAr reaction for the formation of 2-aminopyridine (B139424) derivatives, often under milder conditions.
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | 2,5-Diaryl-6-methoxy-3-methylpyridine |
| Sonogashira | Terminal alkyne | 2-Alkynyl-6-methoxy-3-methyl-5-phenylpyridine |
| Heck | Alkene (e.g., styrene) | 6-Methoxy-3-methyl-5-phenyl-2-vinylpyridine |
| Buchwald-Hartwig | Amine | N-Substituted-6-methoxy-3-methyl-5-phenylpyridin-2-amine |
Derivatization Strategies for Enhancing Molecular Complexity and Diversification
Beyond the reactions at the pyridine ring, the substituents on this compound offer additional sites for derivatization.
Functionalization of the Methyl Group: The methyl group at the C3 position can be functionalized. Deprotonation with a strong base like lithium diisopropylamide (LDA) would generate a benzylic-type carbanion, which can then react with various electrophiles. For example, reaction with an aldehyde would yield a hydroxyethylpyridine derivative.
Modification of the Methoxy Group: The methoxy group can be cleaved under harsh conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group. This resulting pyridone can then be further functionalized, for instance, by O-alkylation.
Substitution on the Phenyl Ring: The phenyl group at the C5 position can undergo electrophilic aromatic substitution. The directing effects within the phenyl ring itself would favor substitution at its ortho and para positions. For instance, nitration would likely yield a mixture of nitrophenyl derivatives.
| Functional Group | Reaction Type | Reagents | Resulting Structure |
|---|---|---|---|
| 3-Methyl | Lithiation and Aldol Addition | 1. LDA; 2. Benzaldehyde | 3-(2-Hydroxy-2-phenylethyl) derivative |
| 6-Methoxy | Ether Cleavage | HBr | 6-Hydroxypyridine (Pyridone) derivative |
| 5-Phenyl | Nitration | HNO₃, H₂SO₄ | 5-(Nitrophenyl) derivative |
Ring-Opening, Ring-Closing, and Rearrangement Reactions of Pyridine Systems
The pyridine ring is a stable aromatic system and generally resistant to ring-opening reactions. Such transformations typically require harsh conditions or photochemical activation. For instance, certain substituted pyridines can undergo photochemical rearrangement to afford Dewar pyridines and prismanes, which can then revert to isomeric pyridines.
Ring-opening of pyridines can sometimes be achieved reductively, for example, via Birch reduction, although this is less common than for benzene (B151609) rings. Another classical method for pyridine ring opening is the Zincke reaction, which involves reaction with 2,4-dinitrochlorobenzene and a primary amine.
Given the stability of the polysubstituted pyridine ring in the title compound, it is unlikely to undergo ring-opening, ring-closing, or rearrangement reactions under standard synthetic conditions. Such transformations would likely require specialized and highly energetic conditions.
Vii. Advanced Spectroscopic and Structural Elucidation Methodologies in Pyridine Chemistry Research
Applications of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov While one-dimensional (1D) NMR provides initial data, multi-dimensional NMR experiments are indispensable for unambiguously assigning the structure of complex substituted pyridines.
For polysubstituted pyridines, establishing the precise arrangement of substituents (regiochemistry) is critical. Multi-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are routinely employed to solve these structural puzzles.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, which is invaluable for tracing the connectivity of adjacent protons on the pyridine (B92270) ring or its substituents.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen (¹³C-¹H) pairs, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. For instance, it can establish the position of a methyl group relative to other carbons in the pyridine ring. acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): While less common for simple regiochemistry, NOESY is vital for determining stereochemistry and through-space proximity of groups, which can help confirm substitution patterns in sterically crowded molecules.
In the case of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, these techniques would be used to confirm the substitution pattern. For example, an HMBC correlation between the protons of the methyl group and the C3 and C4 carbons of the pyridine ring would confirm its position.
Table 1: Illustrative 2D NMR Correlations for Structural Elucidation of this compound
| NMR Experiment | Observed Correlation (Proton ↔ Carbon/Proton) | Structural Information Deduced |
|---|---|---|
| COSY | H4 ↔ Phenyl Protons (ortho) | Confirms proximity, but not direct bond, aiding in phenyl ring assignment. |
| HSQC | -CH₃ Protons ↔ -CH₃ Carbon | Assigns the carbon signal for the methyl group. |
| HSQC | -OCH₃ Protons ↔ -OCH₃ Carbon | Assigns the carbon signal for the methoxy (B1213986) group. |
| HMBC | -CH₃ Protons ↔ C2, C3, C4 | Confirms the position of the methyl group at C3. |
| HMBC | -OCH₃ Protons ↔ C6 | Confirms the position of the methoxy group at C6. |
| HMBC | H4 ↔ C2, C3, C5, C6 | Confirms the position of the lone ring proton at C4 and its relation to substituted carbons. |
In situ NMR spectroscopy allows chemists to monitor chemical reactions as they occur directly within the NMR tube, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates. figshare.comrptu.de This technique is exceptionally powerful for mechanistic studies, enabling the direct observation of short-lived species that would be missed by conventional offline analysis. spectroscopyonline.com
For the synthesis of a substituted pyridine, in situ NMR can track the progress of the reaction, helping to optimize conditions such as temperature, pressure, and catalyst loading. chemrxiv.org By acquiring spectra at regular intervals, a kinetic profile of the reaction can be constructed, providing deep insights into the reaction mechanism. nih.gov This approach avoids issues related to sample workup that might alter the chemical composition or perturb reaction equilibria. spectroscopyonline.com
High-Resolution Mass Spectrometry for Mechanistic Insights and Trace Analysis of Intermediates
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, often with sub-ppm accuracy. longdom.org This precision allows for the unambiguous determination of a molecule's elemental composition, which is a critical first step in characterization. measurlabs.comresearchgate.net
Beyond molecular formula confirmation, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for gaining mechanistic insights. mdpi.com By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the core structure of the molecule and infer the pathways of its formation or decomposition. This is invaluable for identifying and structurally characterizing reaction byproducts and trace intermediates.
Table 2: Hypothetical HRMS Fragmentation Data for this compound
| Fragment m/z (Calculated) | Possible Formula | Proposed Fragment Loss |
|---|---|---|
| 247.0713 | C₁₃H₁₂ClNO | [M+H]⁺ (Parent Ion) |
| 232.0478 | C₁₂H₉ClNO | Loss of CH₃ radical from methoxy |
| 216.0529 | C₁₃H₁₁NO | Loss of Cl radical |
| 170.0602 | C₁₂H₈N | Loss of Cl and OCH₃ |
X-Ray Crystallography for Definitive Solid-State Structural Determination of Novel Motifs
While NMR and MS provide crucial information about connectivity and composition, X-ray crystallography offers the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. wikipedia.orgnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wordpress.com The analysis yields a precise electron density map, from which the exact positions of atoms can be determined. mdpi.com
For novel pyridine motifs, X-ray crystallography provides definitive proof of structure, including:
Bond Lengths and Angles: Precise measurements that can reveal information about bond order and ring strain.
Conformation: The exact spatial arrangement of the substituents relative to the pyridine ring.
Intermolecular Interactions: Details on how molecules pack in the crystal lattice, revealing information about hydrogen bonding, π-stacking, and other non-covalent interactions that govern the material's bulk properties. mdpi.com
This technique is the gold standard for structural determination and is essential for validating structures proposed by other spectroscopic methods. wordpress.com
Synergistic Application of Advanced Spectroscopic Techniques for Comprehensive Molecular Analysis
The most powerful approach to characterizing novel compounds involves the synergistic application of multiple spectroscopic techniques. nih.gov Each method provides a different piece of the structural puzzle, and their combined data allows for a comprehensive and confident analysis. rsc.orgcardiff.ac.uk
A typical workflow for a new pyridine derivative would be:
HRMS: To quickly confirm the elemental composition and molecular weight.
1D and 2D NMR: To elucidate the covalent framework of the molecule, establish regiochemistry, and assign all proton and carbon signals. acs.org
X-Ray Crystallography: To provide the definitive solid-state structure, confirming the assignments made by NMR and revealing detailed 3D spatial arrangements and intermolecular packing. nih.gov
In Situ Spectroscopy (NMR or IR): To study the formation of the compound, providing mechanistic details and identifying any transient intermediates.
By integrating the information from these complementary techniques, researchers can build a complete and robust picture of a molecule's identity, structure, and reactivity, which is fundamental to advancing the field of pyridine chemistry. nih.govacs.org
Viii. Broader Academic Implications and Future Research Trajectories
Advancements in Sustainable and Atom-Economical Pyridine (B92270) Synthesis
Future research in this area will likely focus on the development of one-pot, multi-component reactions that can construct the polysubstituted pyridine core in a single, efficient operation. nih.govrsc.org Such strategies avoid the need to isolate intermediates, thereby saving time, energy, and resources, which aligns with the core tenets of green chemistry. organic-chemistry.org The development of catalytic systems, particularly those using earth-abundant and non-toxic metals, for formal [4+2] cycloaddition reactions or cascade processes represents a promising frontier. nih.gov For a molecule with the specific substitution pattern of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, research into regioselective metal-free annulation or cycloaddition strategies could provide more direct and environmentally benign synthetic pathways than classical condensation methods. rsc.orgmdpi.com The concept of atom economy, which compares the molecular weight of the desired product to the sum of the molecular weights of all reactants, will remain a critical metric for evaluating the sustainability of new synthetic routes. illinois.edulookchem.commdpi.com
| Green Chemistry Approach | Description | Relevance to Polysubstituted Pyridines |
| Multi-component Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product that contains portions of all reactants. | Enables the rapid, one-pot assembly of complex pyridine rings from simple precursors, improving efficiency. rsc.org |
| Atom Economy | A measure of the efficiency of a chemical reaction by calculating the ratio of the mass of the desired product to the total mass of the reactants. | Guides the design of synthetic routes that minimize waste by maximizing the incorporation of starting material atoms into the final structure. lookchem.com |
| Noble-Metal-Free Catalysis | The use of catalysts based on earth-abundant and less toxic metals (e.g., copper, iron) instead of precious metals (e.g., palladium, rhodium). | Offers more sustainable and cost-effective methods for key bond-forming reactions in pyridine synthesis. nih.gov |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially in one pot, often triggered by a single event. | Allows for the construction of complex molecular architectures from simple starting materials with high efficiency and stereoselectivity. organic-chemistry.orgrsc.org |
Development of Emerging Catalytic Systems for Challenging C-H Functionalizations
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying existing molecular scaffolds, offering a more direct and less wasteful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a molecule like this compound, which possesses multiple C-H bonds on both the pyridine and phenyl rings, the development of regioselective C-H functionalization methods is of high academic interest.
Current research focuses on transition-metal-catalyzed C-H activation, where a catalyst selectively cleaves a specific C-H bond, allowing for the introduction of new functional groups. Rhodium(III) catalysis, for instance, has been effectively used for the ortho-C-H functionalization of 2-phenylpyridine (B120327) derivatives. researchgate.net Applying such a system to this compound could enable further diversification at the C6 position of the phenyl ring. Another area of interest is the catalytic dechlorination of polychlorinated compounds, which could be adapted to selectively replace the chloro group at the C2 position of the pyridine ring, opening up pathways to novel derivatives. rsc.org
Future directions will involve designing catalytic systems with enhanced selectivity to target specific C-H bonds in the presence of multiple reactive sites. This includes developing ligands that can direct a metal catalyst to a desired position or employing catalysts that can differentiate between electronically distinct C-H bonds. Overcoming the challenge of remote functionalization, particularly at the C4 position of the pyridine ring, remains a significant goal in synthetic chemistry. nih.govnih.gov
| Catalytic System | Application | Potential Relevance to the Target Compound |
| Rhodium(III) Catalysis | Chelation-assisted ortho-C-H functionalization of 2-arylpyridines. | Modification of the phenyl ring at the position ortho to the pyridine linkage. researchgate.net |
| Palladium Catalysis | C-H arylation and late-stage diversification of complex molecules. acs.org | Introduction of additional aryl or heteroaryl groups at various positions. acs.org |
| Titanocene-based Catalysis | Dechlorination of polychlorinated aromatic compounds. | Selective removal or replacement of the chlorine atom at the C2 position. rsc.org |
| Organosodium Reagents | Metalation and functionalization at the C4 position of pyridines. | Overcoming the challenge of remote functionalization to introduce substituents at the C4 position. nih.govnih.gov |
Integration of Artificial Intelligence and Machine Learning in Chemical Spectroscopy and Synthesis Design
In synthesis design, ML models can predict the outcomes of chemical reactions, including product yields and potential side products. researchgate.net By learning from extensive reaction databases, these tools can suggest optimal reaction conditions or even propose novel synthetic routes. nih.govacs.org For instance, an ML model could be trained to predict the catalytic activity of different metal-ligand complexes for specific C-H functionalization reactions on the pyridine scaffold, guiding experimental efforts towards the most promising systems. nih.gov The future integration of AI will likely involve generative models that can design novel synthetic pathways to complex targets, optimizing for factors like atom economy, cost, and sustainability. acs.org
| AI/ML Application | Description | Future Implication for Heterocyclic Chemistry |
| Spectrum Prediction | Using ML models to predict the spectroscopic data (NMR, IR, etc.) for a given molecular structure. | Faster and more accurate structural verification of newly synthesized complex molecules like substituted pyridines. arxiv.orgspectroscopyonline.com |
| Retrosynthesis Planning | Employing AI to propose synthetic routes to a target molecule by working backward from the product. | Generation of novel and efficient synthetic pathways, potentially uncovering non-intuitive strategies. acs.org |
| Reaction Outcome Prediction | Training ML algorithms to predict the yield, selectivity, and byproducts of a chemical reaction under specific conditions. | Optimization of reaction conditions for complex syntheses, reducing the need for extensive empirical screening. researchgate.net |
| Catalyst Design | Using machine learning to identify molecular descriptors that correlate with high catalytic activity and selectivity. | Accelerated discovery of new and more efficient catalysts for challenging transformations like C-H functionalization. nih.gov |
Identification and Addressing of Unmet Synthetic Challenges and Research Gaps in Heterocyclic Chemistry
The synthesis of precisely substituted heterocyclic compounds like this compound highlights several persistent challenges in organic chemistry. A primary research gap is the development of general and predictable methods for the regioselective functionalization of the pyridine ring. While methods for C2 functionalization are relatively well-established, achieving selective modification at other positions, especially in the presence of multiple substituents, remains difficult. nih.govnih.gov
Synthesizing pyridines with a specific, unsymmetrical substitution pattern often requires lengthy, linear sequences that are inefficient. There is a clear need for convergent strategies where different substituted fragments can be brought together late in the synthesis. Furthermore, the introduction of substituents like the methyl and phenyl groups at adjacent positions (C3 and C5) while maintaining control over other positions (C2 and C6) presents a significant regiochemical challenge.
Future research must focus on creating a more comprehensive "toolbox" of synthetic methods that allow chemists to install a wide variety of functional groups at any desired position on the pyridine ring with high selectivity. This includes advancing our understanding of the electronic and steric effects of existing substituents on the reactivity of the ring. Addressing these gaps will not only facilitate the synthesis of specific targets but also expand the accessible chemical space for drug discovery and materials science, where pyridine derivatives are crucial scaffolds. acs.org
Utility of Complex Pyridine Derivatives as Versatile Building Blocks in Elaborate Synthetic Endeavors
Polysubstituted pyridines are not only synthetic targets but also valuable intermediates and building blocks for the construction of more elaborate molecules. The specific arrangement of functional groups in a compound like this compound offers multiple handles for further chemical modification. For example, the chloro group at the C2 position can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The phenyl group can be further functionalized, and the methoxy (B1213986) group could potentially be cleaved to reveal a reactive hydroxyl group.
The use of such highly decorated heterocyclic building blocks is a powerful strategy in medicinal chemistry and materials science. chemimpex.comurfu.ru In drug discovery, attaching a complex fragment like this to another molecule can lead to significant improvements in binding affinity, selectivity, and pharmacokinetic properties. For example, related 2-chloro-5-(chloromethyl)pyridine (B46043) and 2,3-diamino-6-methoxypyridine (B1587572) serve as key intermediates in the synthesis of insecticides and pharmaceuticals, respectively, demonstrating the industrial value of functionalized pyridine building blocks. google.comgoogle.com
Future work will likely see the design and synthesis of libraries of such complex pyridine derivatives for use in high-throughput screening and automated synthesis. The development of robust methods to prepare these building blocks on a large scale will be crucial for their practical application in creating the next generation of functional molecules. nih.gov
Q & A
Q. What are the established synthetic routes for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, and how are they optimized for yield and purity?
- Methodological Answer : The synthesis typically involves halogenation and methoxylation of pyridine precursors. For example, chlorination at the 2-position can be achieved using POCl₃ under reflux, while methoxy groups are introduced via nucleophilic substitution with sodium methoxide. Optimization includes controlling reaction temperature (70–90°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Purity (>95%) is confirmed via HPLC or GC-MS, with recrystallization in ethanol as a standard purification step .
Q. What spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves bond lengths and angles (e.g., C-Cl bond ~1.73 Å, C-O bond ~1.43 Å) and confirms stereochemistry .
- NMR : <sup>1</sup>H NMR identifies methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the phenyl group at δ 7.2–7.5 ppm. <sup>13</sup>C NMR distinguishes methyl carbons at δ 20–25 ppm and quaternary carbons at δ 120–140 ppm .
- FT-IR : Confirms functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the regioselectivity of halogenation in related pyridine derivatives?
- Methodological Answer : Regioselectivity in halogenation is solvent- and catalyst-dependent. For example:
- Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 2-position due to stabilization of intermediates.
- Lewis acids (e.g., FeCl₃) enhance chlorination at electron-rich positions, while Pd catalysts enable cross-coupling at the 5-phenyl group .
- Controlled kinetic studies (e.g., monitoring via <sup>19</sup>F NMR for fluorinated analogs) reveal activation energies for competing pathways .
Q. What computational methods predict the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps:
- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites (e.g., HOMO localized on phenyl ring, LUMO on pyridine).
- Solvent effects are simulated using PCM models to predict coupling efficiency with boronic acids .
- Experimental validation involves synthesizing derivatives (e.g., 5-(trifluoromethyl)pyridin-2-amine) and comparing yields with computational predictions .
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?
- Methodological Answer :
- Structural analogs : Compare activity of 2-Chloro-6-methoxy derivatives with 5-phenyl vs. 3-chlorophenyl substituents to isolate steric/electronic effects .
- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific inhibition from off-target toxicity.
- Molecular docking : Map binding interactions with enzymes (e.g., kinases) to identify key residues (e.g., Lys101 in ATP-binding pockets) that correlate with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
